1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a quinazoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . The reaction conditions often involve the use of catalysts such as iodine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, palladium on carbon.
Solvents: Ethanol, methanol, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolines: Similar to pyrazoles but with a reduced ring, these compounds are also explored for their pharmacological potential.
Uniqueness
1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of a quinazoline and pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
Molecular Formula |
C20H17N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-ethyl-N-[3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H17N5O2S/c1-2-24-17(10-11-21-24)18(26)22-13-6-5-7-14(12-13)25-19(27)15-8-3-4-9-16(15)23-20(25)28/h3-12H,2H2,1H3,(H,22,26)(H,23,28) |
InChI Key |
UIFTUQKXHCMLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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